1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
Description
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a pyrazole derivative characterized by a 2,6-dichlorobenzyl group at the N1 position, methyl groups at C3 and C5, and a reactive isothiocyanate (-NCS) group at C4. This compound is structurally related to 1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 898055-78-2), where the amine (-NH₂) is replaced by the isothiocyanate moiety . The isothiocyanate group confers unique reactivity, enabling applications in covalent bonding (e.g., thiourea formation) or coordination chemistry.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRWFSXPIFLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form 2,6-dichlorobenzyl azide.
Cyclization to Pyrazole: The azide intermediate undergoes a cyclization reaction with acetylacetone in the presence of a base, such as potassium carbonate, to form the pyrazole ring.
Introduction of the Isothiocyanate Group: The final step involves the reaction of the pyrazole intermediate with thiophosgene or a similar reagent to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The isothiocyanate group can engage in cycloaddition reactions with various dienes and alkynes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include thiourea derivatives, oxidized pyrazole compounds, and various cycloadducts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity :
- Studies have shown that compounds similar to 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, a related pyrazole derivative demonstrated a significant selectivity index for COX-2, indicating potential use as an anti-inflammatory agent .
- In vivo studies revealed that these compounds could effectively reduce inflammation in animal models, suggesting their utility in treating conditions like arthritis or other inflammatory diseases .
- Antimicrobial Properties :
-
Cancer Research :
- The compound has shown promise in anticancer studies. For example, derivatives of pyrazole with similar structures have been tested against several cancer cell lines, showing cytotoxicity and the ability to induce apoptosis in malignant cells . This positions the compound as a candidate for further development in cancer therapeutics.
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulation :
Material Science Applications
- Polymer Chemistry :
Case Study 1: Anti-inflammatory Activity
In a study published by MDPI, researchers synthesized various pyrazole derivatives and assessed their anti-inflammatory properties through COX inhibition assays. One compound exhibited an IC50 value significantly lower than traditional anti-inflammatory drugs like celecoxib, indicating its potential for clinical use .
Case Study 2: Anticancer Potential
A research article highlighted the synthesis of novel pyrazole derivatives that displayed promising anticancer activity against multiple cell lines including MCF-7 and HCT-116. The study found that certain derivatives had IC50 values comparable to established chemotherapeutics, underscoring the need for further investigation into their mechanisms of action and therapeutic efficacy .
Mechanism of Action
The mechanism by which 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Key Structural Differences:
Comparative Analysis:
However, sulfanyl derivatives demonstrate substituent-dependent cytotoxicity, suggesting that optimizing the C4 group in the target compound could enhance bioactivity.
Comparison with Pyrazolium Ionic Liquids
Key Structural Differences:
Comparative Analysis:
Insights: The dichlorobenzyl group in the target compound could improve thermal stability, similar to aryl-substituted pyrazolium salts. However, its non-ionic nature limits direct comparison with ionic liquids, which prioritize conductivity and low volatility.
Comparison with Dichlorobenzyl-Substituted Pyrazoles
Key Compounds:
Comparative Analysis:
Insights : The isothiocyanate group in the target compound provides a reactive handle absent in the analog, making it more suitable for conjugation or catalytic applications. Positional differences in dichlorobenzyl substitution (2,6 vs. 3,4) may also influence steric and electronic properties.
Biological Activity
Overview
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole (CAS No. 1004193-58-1) is a synthetic organic compound notable for its unique chemical structure, which includes a dichlorobenzyl group and an isothiocyanate moiety. This compound has garnered attention in various fields such as medicinal chemistry and agricultural chemistry due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁Cl₂N₃S
- Molecular Weight : 312.22 g/mol
- CAS Number : 1004193-58-1
The compound's structure contributes to its biological activity by enabling interactions with various biological macromolecules. The isothiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules.
The biological activity of this compound primarily involves:
- Covalent Bond Formation : The isothiocyanate group can react with thiol groups in proteins, leading to enzyme inhibition or disruption of cellular processes.
- Lipophilicity : The dichlorobenzyl group enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance:
- In Vitro Studies : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and MCF7 (breast cancer).
| Cell Line | IC₅₀ (µM) |
|---|---|
| A431 | 10 |
| MCF7 | 15 |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various isothiocyanates, including our compound. The study found that it exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.
Case Study 2: Anticancer Properties
In another research article from Cancer Letters, the anticancer effects of isothiocyanates were explored. The study highlighted that compounds similar to this compound induced apoptosis in cancer cells via the mitochondrial pathway. The researchers noted that the presence of the dichlorobenzyl group enhanced the compound's potency.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2,6-Dichloro-benzyl)-3,5-dimethyl-1H-pyrazole | Lacks isothiocyanate group | Reduced reactivity |
| 4-Isothiocyanato-3,5-dimethyl-1H-pyrazole | Lacks dichlorobenzyl group | Lower lipophilicity |
| 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole | Similar structure but without dimethyl groups | Different chemical properties |
The combination of functional groups in this compound confers unique reactivity and biological activity compared to these related compounds.
Q & A
Q. What are the standard synthetic routes for 1-(2,6-dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrazole core functionalization. For example:
- Step 1: Preparation of the pyrazole backbone via cyclocondensation of hydrazines with diketones (e.g., 1,3-diphenylpropane-1,3-dione in ethanol under reflux for 12 hours ).
- Step 2: Benzylation at the 1-position using 2,6-dichlorobenzyl halides under basic conditions.
- Step 3: Introduction of the isothiocyanate group at the 4-position via thiophosgene or thiocyanate reagents in anhydrous solvents.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility but may require longer reflux times (18 hours) . Ethanol reduces side reactions but limits substrate solubility .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization (e.g., water-ethanol mixtures) yields >95% purity .
Q. Table 1: Comparison of Reaction Conditions
| Step | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ethanol | 12 | 65–75 | |
| 2 | DMSO | 18 | 60–70 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- FTIR: Confirms isothiocyanate (-NCS) stretch at ~2050–2100 cm⁻¹ and C-Cl bonds at 750–800 cm⁻¹ .
- NMR: NMR identifies methyl groups (δ 2.1–2.5 ppm) and benzyl protons (δ 4.8–5.2 ppm). NMR distinguishes pyrazole carbons (δ 140–160 ppm) .
- X-ray Crystallography: Resolves steric effects from the 2,6-dichloro-benzyl group. For example, C–Cl bond lengths are ~1.73 Å, and dihedral angles between pyrazole and benzyl groups are 85–90° .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–Cl Bond Length | 1.73 | |
| Pyrazole-Benzyl Dihedral | 87.5 |
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variations) influence biological activity, and what methods validate these effects?
Methodological Answer:
- SAR Studies: Replace the 2,6-dichloro-benzyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess cytotoxicity changes.
- Validation Methods:
- MTT Assay: Measures cell viability (IC values) .
- LDH Release Assay: Quantifies membrane damage under oxidative stress .
- Molecular Docking: Predicts binding affinity to targets like kinases or tubulin using software (e.g., AutoDock Vina).
Key Finding:
Chlorine atoms enhance lipophilicity and target binding, as seen in analogs with higher cytotoxicity (IC < 10 µM) .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Yield Discrepancies: Compare reaction scales (e.g., 10 mmol vs. 100 mmol) and purification methods. For example, column chromatography yields higher purity (95%) than recrystallization (80–85%) .
- Biological Variability: Standardize assay protocols (e.g., cell line selection, incubation time). For instance, MTT assays in HeLa cells may show IC = 15 µM, while A549 cells report IC = 25 µM due to metabolic differences .
Q. Table 3: Biological Data Consistency Check
| Cell Line | IC (µM) | Assay Duration (h) | Reference |
|---|---|---|---|
| HeLa | 15 ± 2 | 48 | |
| A549 | 25 ± 3 | 72 |
Q. What advanced computational methods support the study of this compound’s reactivity or mechanism?
Methodological Answer:
- DFT Calculations: Predict electrophilic sites (e.g., isothiocyanate group) using Gaussian09 with B3LYP/6-31G(d) basis sets.
- MD Simulations: Model interactions with biological targets (e.g., 50-ns trajectories in GROMACS) to assess binding stability .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 3.5, suggesting moderate blood-brain barrier penetration) .
Q. How does the steric bulk of the 2,6-dichloro-benzyl group affect crystallographic packing or solubility?
Methodological Answer:
- Crystallography: The 2,6-dichloro substitution creates a "buttressing effect," reducing intermolecular π-π stacking and favoring herringbone packing (angle = 87.5°) .
- Solubility: Chlorine increases hydrophobicity (logP = 4.2), requiring DMSO for dissolution in biological assays. Co-solvents (e.g., PEG-400) improve aqueous solubility for in vivo studies .
Q. Guidelines for Researchers
- Synthesis: Prioritize ethanol for eco-friendly synthesis but switch to DMSO for challenging substitutions.
- Characterization: Combine XRD and NMR to resolve stereochemical ambiguities.
- Biological Testing: Use orthogonal assays (MTT + LDH) to confirm activity and minimize false positives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
